N-(4-(2-oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl)thiazol-2-yl)cinnamamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

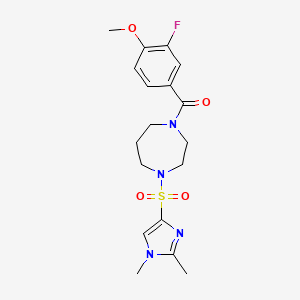

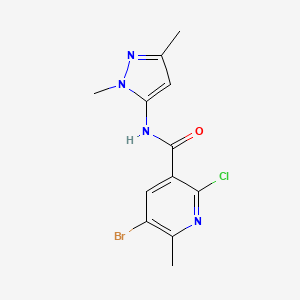

“N-(4-(2-oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl)thiazol-2-yl)cinnamamide” is a compound that contains a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . It also contains a cinnamamide group and a trimethoxyphenyl group . The compound belongs to the class of organic compounds known as alkyldiarylamines .

Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, a cinnamamide group, and a trimethoxyphenyl group . The thiazole ring is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . The cinnamamide group consists of a phenyl ring attached to an amide group, and the trimethoxyphenyl group is a phenyl ring with three methoxy groups attached .

科学的研究の応用

Antibacterial Activity

The thiazole ring in this compound has been associated with antibacterial properties. Researchers have investigated its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. By disrupting bacterial cell walls or interfering with essential metabolic pathways, this compound could potentially serve as a novel antibacterial agent .

Antiviral Potential

Imidazole derivatives, like our compound, have demonstrated antiviral activity. While specific studies on this compound are scarce, its structural features suggest it might inhibit viral replication or entry. Further research is needed to explore its effectiveness against specific viruses .

Anti-Inflammatory Effects

Thiazoles have been linked to anti-inflammatory properties. Our compound’s unique structure may modulate inflammatory pathways, making it a candidate for treating inflammatory conditions such as arthritis or autoimmune diseases .

Antitumor Properties

The presence of the thiazole ring often correlates with antitumor activity. Researchers have explored similar compounds for their potential in cancer therapy. Our compound could interfere with tumor cell growth, angiogenesis, or metastasis .

Antidiabetic Potential

Imidazole-based molecules have been investigated for their impact on glucose metabolism. Our compound might influence insulin signaling pathways or glucose uptake, making it relevant in diabetes research .

Antioxidant Capacity

The trimethoxyphenyl group in our compound suggests antioxidant potential. It could scavenge free radicals, protecting cells from oxidative stress. Antioxidants play a crucial role in overall health and disease prevention .

Neuroprotective Applications

While not extensively studied, compounds with similar structural motifs have shown neuroprotective effects. Our compound might shield neurons from damage, making it intriguing for neurodegenerative disease research .

Other Biological Activities

Beyond the mentioned fields, our compound could exhibit antipyretic, anti-allergic, and ulcerogenic activities. Its versatility warrants further exploration in diverse contexts .

Remember, these applications are based on structural features and related compounds. To fully unlock the potential of N-(4-(2-oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl)thiazol-2-yl)cinnamamide , rigorous experimental studies are essential. Researchers worldwide continue to unravel its secrets, and who knows—this compound might surprise us with even more remarkable applications! 🌟🔬

作用機序

Target of Action

Thiazole derivatives, such as N-(4-(2-oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl)thiazol-2-yl)cinnamamide, are known to exhibit a wide range of biological activities . They have been reported to have antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The specific targets of these compounds can vary greatly depending on their structure and the specific substituents they carry.

Mode of Action

The mode of action of thiazole derivatives can also vary widely. For example, some thiazole derivatives have been reported to inhibit tubulin polymerization, disrupting microtubule dynamics . .

Biochemical Pathways

Thiazole derivatives can affect a variety of biochemical pathways, depending on their specific targets and modes of action. For example, if a thiazole derivative targets a protein involved in cell division, it could affect the cell cycle and potentially have antitumor effects .

Result of Action

The molecular and cellular effects of thiazole derivatives can be diverse, depending on their specific targets and modes of action. For example, if a thiazole derivative inhibits a protein involved in cell division, it could lead to cell cycle arrest and apoptosis .

特性

IUPAC Name |

(E)-N-[4-[2-oxo-2-(3,4,5-trimethoxyanilino)ethyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O5S/c1-29-18-11-16(12-19(30-2)22(18)31-3)24-21(28)13-17-14-32-23(25-17)26-20(27)10-9-15-7-5-4-6-8-15/h4-12,14H,13H2,1-3H3,(H,24,28)(H,25,26,27)/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKEJYHLUQHSGJE-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC(=O)CC2=CSC(=N2)NC(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)NC(=O)CC2=CSC(=N2)NC(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2-oxo-2-((3,4,5-trimethoxyphenyl)amino)ethyl)thiazol-2-yl)cinnamamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5H,6H,7H-pyrrolo[1,2-c]imidazol-6-amine dihydrochloride](/img/structure/B2697776.png)

![[4-(5-Diphenylphosphanyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphane;N-methylmethanamine;ruthenium;trichloronioruthenium(1-);dichloride;dihydrochloride](/img/structure/B2697777.png)

![8-(3,5-Dimethylphenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-1,3,5-trihydroi midazolidino[1,2-h]purine-2,4-dione](/img/no-structure.png)

![5-((3,4-dichlorobenzyl)thio)-6-isopropyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2697789.png)

![2-{[1-(Benzenesulfonyl)pyrrolidin-3-yl]oxy}-5-bromopyrimidine](/img/structure/B2697791.png)

![Tert-butyl N-(5-azaspiro[3.4]octan-7-ylmethyl)carbamate](/img/structure/B2697792.png)

![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2697793.png)